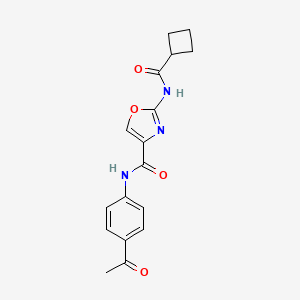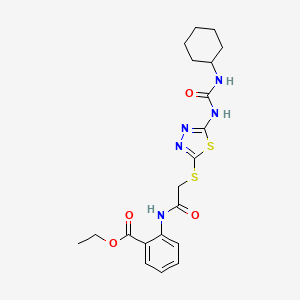
2-chloro-4-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-chloro-4-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide is a chemical entity that appears to be related to a class of compounds with potential pharmacological properties. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds which can help infer some aspects of its behavior and characteristics.
Synthesis Analysis
The synthesis of related compounds, such as those described in the papers, often involves complex organic reactions that yield different polymorphs or derivatives with varying properties. For example, the preparation of two polymorphs of a similar compound was achieved and characterized using techniques like X-ray powder diffractometry and thermal analysis . This suggests that the synthesis of 2-chloro-4-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide could also result in different polymorphic forms, which would need to be characterized to understand their stability and properties.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-chloro-4-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide has been investigated using crystal structure analysis . The presence of strong and weak hydrogen bonds and the contributions of atom–atom contacts significantly affect the crystal packing and overall stability of the compounds. These structural analyses are crucial for understanding the intermolecular interactions that dictate the compound's behavior in solid form.
Chemical Reactions Analysis
Although the provided papers do not detail chemical reactions specific to 2-chloro-4-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide, they do discuss the importance of understanding the reactivity of similar compounds. For instance, the presence of functional groups like chloro, methoxy, and amide can influence the compound's reactivity in biological systems or during synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 2-chloro-4-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide can be deduced from thermal analysis, spectroscopy, and chromatography . These techniques provide information on melting points, stability, and the ability to form hydrogen bonds, which are essential for understanding the compound's behavior under different conditions. Additionally, the development of bioanalytical methods for related compounds indicates the potential for similar methods to be applied to 2-chloro-4-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide, which would be necessary for its quantification in biological matrices .
Applications De Recherche Scientifique
Antibacterial Applications
A study highlighted the synthesis of compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, attributing the enhanced potency to specific structural modifications including the incorporation of azetidin-1-yl groups (Kuramoto et al., 2003). Another research effort synthesized fluorobenzamides with antimicrobial properties, demonstrating the significance of the fluorine atom in enhancing antimicrobial activity (Desai et al., 2013).
Antitubercular Scaffold
Research on the synthesis of benzamide derivatives revealed promising in vitro antitubercular activity against Mycobacterium tuberculosis, with some derivatives showing significant potential as antitubercular agents (Nimbalkar et al., 2018).
Anticancer Agents
A series of 2-phenylthiazole-4-carboxamide derivatives were synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, indicating potential as anticancer agents (Aliabadi et al., 2010).
Antipathogenic Properties
The synthesis of new thiourea derivatives demonstrated significant anti-pathogenic activity, particularly against strains known for their biofilm formation capabilities, suggesting a potential route for the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Novel Fluorophores and Probes
Glibenclamide, an anti-diabetic drug, has been identified to enhance the intrinsic fluorescence intensity of erbium (Er) ions, proposing its use in the development of sensitive fluorimetric probes for biochemical applications (Faridbod et al., 2009).
Herbicide Activity Modulation
Research into the effects of selective fluorine substitution on herbicides showed that such modifications could significantly alter the herbicidal properties, indicating the potential for creating more effective and selective agricultural chemicals (Hamprecht et al., 2004).
Sensing Applications
The synthesis of benzoxazole and benzothiazole analogues with high sensitivity to pH changes and selectivity in metal cation sensing demonstrates their application potential in the development of fluorescent probes for environmental and biological monitoring (Tanaka et al., 2001).
Propriétés
IUPAC Name |
2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c1-23-14-9-21(10-14)13-5-3-12(4-6-13)20-17(22)15-7-2-11(19)8-16(15)18/h2-8,14H,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSAFJSUVSIWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)azepan-1-yl]ethanone](/img/structure/B2505692.png)



![N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B2505699.png)


![2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one](/img/structure/B2505704.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2505705.png)
![2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2505707.png)
![3-(4-Phenylphenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2505708.png)
![1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2505713.png)
![Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2505714.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2505715.png)